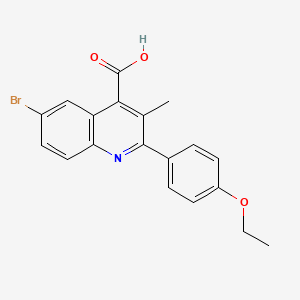

![molecular formula C19H17ClN2O3 B11593990 (3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11593990.png)

(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3aS,4R,9bR)-4-(3-Chlorphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Chlorphenylgruppe, eine Methoxygruppe und eine Nitrogruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3aS,4R,9bR)-4-(3-Chlorphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz ist es, mit dem Cyclopenta[c]chinolin-Kern zu beginnen und die Substituenten durch eine Reihe von Reaktionen einzuführen, darunter Nitrierung, Methylierung und Chlorierung. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren, Lösungsmittel und Temperaturkontrollen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann Verfahren im großen Maßstab umfassen, wie z. B. die kontinuierliche Fließsynthese, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglicht. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation sind auch in industriellen Umgebungen üblich, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

(3aS,4R,9bR)-4-(3-Chlorphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Nitrogruppe zu entfernen oder die Methoxygruppe zu modifizieren.

Substitution: Die Chlorphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Lösungsmittel wie Dichlormethan, Ethanol und Wasser werden je nach Reaktionstyp häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Chlorphenylring einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (3aS,4R,9bR)-4-(3-Chlorphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor untersucht, ein Teil eines Moleküls, der für seine biologische Aktivität verantwortlich ist. Forscher untersuchen seine Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, um neue Medikamente oder Therapeutika zu entwickeln.

Medizin

In der Medizin werden die potenziellen therapeutischen Wirkungen der Verbindung untersucht, insbesondere bei der Behandlung von Krankheiten, bei denen ihre einzigartigen chemischen Eigenschaften von Vorteil sein können. Studien können sich auf ihre entzündungshemmenden, krebshemmenden oder antimikrobiellen Aktivitäten konzentrieren.

Industrie

In der Industrie wird (3aS,4R,9bR)-4-(3-Chlorphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere oder Beschichtungen, die eine hohe Stabilität und spezifische Reaktivität erfordern.

Wirkmechanismus

Der Wirkmechanismus von (3aS,4R,9bR)-4-(3-Chlorphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen auf diesen Zielstrukturen zu binden und ihre Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen.

Wirkmechanismus

The mechanism of action of 4-(3-chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It inhibits tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can act as an antioxidant by terminating radical chain reactions, thereby protecting cells from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen gehören andere Cyclopenta[c]chinolin-Derivate mit verschiedenen Substituenten. Beispiele sind:

- (3aS,4R,9bR)-4-(3-Bromphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin

- (3aS,4R,9bR)-4-(3-Fluorphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin

Einzigartigkeit

Was (3aS,4R,9bR)-4-(3-Chlorphenyl)-6-Methoxy-8-Nitro-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]chinolin auszeichnet, ist seine spezifische Kombination von Substituenten, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Chlorphenylgruppe, der Methoxygruppe und der Nitrogruppe an bestimmten Positionen ermöglicht eine unterschiedliche Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C19H17ClN2O3 |

|---|---|

Molekulargewicht |

356.8 g/mol |

IUPAC-Name |

(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

InChI |

InChI=1S/C19H17ClN2O3/c1-25-17-10-13(22(23)24)9-16-14-6-3-7-15(14)18(21-19(16)17)11-4-2-5-12(20)8-11/h2-6,8-10,14-15,18,21H,7H2,1H3/t14-,15+,18+/m1/s1 |

InChI-Schlüssel |

BMOAONFOCCZGGT-VKJFTORMSA-N |

Isomerische SMILES |

COC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |

Kanonische SMILES |

COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(3,4-dimethoxyphenyl)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593912.png)

![(5E)-3-(morpholin-4-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11593924.png)

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11593927.png)

![17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B11593943.png)

![6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11593960.png)

![6-{[2-(diethylamino)ethyl]amino}-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11593964.png)

![2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593965.png)

![N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11593969.png)

![(3Z)-1-methyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11593977.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11593997.png)

![ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594010.png)